molecular formula C16H19N7O6 B136401 Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate CAS No. 313348-16-2

Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate

Cat. No. B136401
M. Wt: 405.37 g/mol
InChI Key: ZPVLTIXYQGANFL-IDTAVKCVSA-N
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Description

The compound , Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate, is a complex molecule that appears to be related to a family of pyrazole derivatives. These derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of related ethyl pyrazole-4-carboxylate derivatives has been reported through different methods. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various derivatives using nucleophilic reagents . Another study reported the total synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate and its subsequent reaction with acetic anhydride to yield acetylated products . A four-component synthesis approach was also used to create ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing its monoclinic space group and other crystallographic parameters . Similarly, the structural and spectroscopic characteristics of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were studied using HPLC, X-ray, FT-IR, NMR, and MS .

Chemical Reactions Analysis

The reactivity of ethyl pyrazole-4-carboxylate derivatives has been explored in various studies. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate underwent diazotization and coupling reactions to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the potential for diverse chemical transformations that could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyrazole-4-carboxylate derivatives have been investigated. The study of N-acetylated derivatives revealed insights into the effects of acetylation on the position of ring protons in solution and the influence of different solvents and catalytic bases on the reaction outcomes . Additionally, the fungicidal and plant growth regulation activities of a synthesized pyrazole derivative were assessed through preliminary bioassays, indicating potential applications in agriculture .

Scientific Research Applications

Synthesis and Chemical Reactivity Research has focused on the synthesis of novel heterocyclic compounds utilizing ethyl carboxylate derivatives as key intermediates. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been utilized in selective cyclocondensation reactions to generate ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, highlighting a method for synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012). Such methodologies exemplify the utility of these derivatives in constructing complex heterocyclic frameworks, which are crucial in medicinal chemistry for creating new pharmacologically active compounds.

Biological Activity and Pharmacological Potential The structural versatility of ethyl carboxylate derivatives allows for the exploration of their biological activities. Compounds synthesized from ethyl carboxylate derivatives have been evaluated for their antimicrobial and anticancer properties. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate demonstrated significant biocidal properties against a spectrum of Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, underscoring its potential in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).

Additionally, novel pyrazole derivatives synthesized from related ethyl carboxylate compounds have shown promising anticancer activities, with some compounds exhibiting higher efficacy than doxorubicin, a reference drug. This indicates the potential of these derivatives in cancer therapy development (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVLTIXYQGANFL-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432085
Record name ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate

CAS RN

313348-16-2
Record name ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Reactant of Route 3
Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Reactant of Route 4
Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Reactant of Route 5
Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Reactant of Route 6
Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate

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